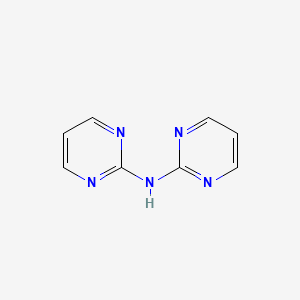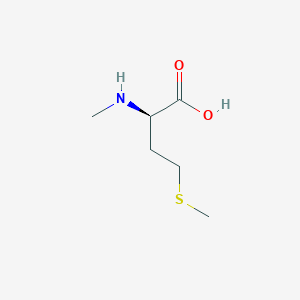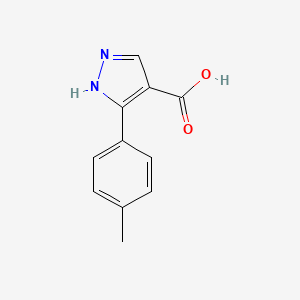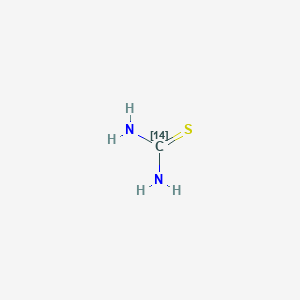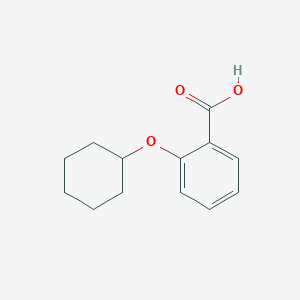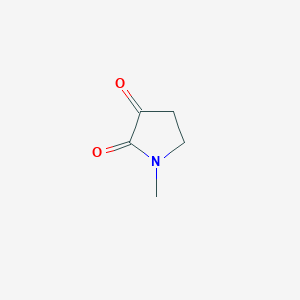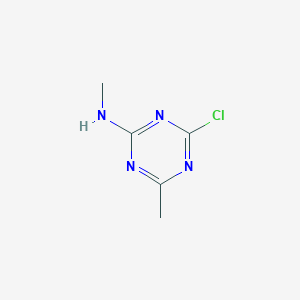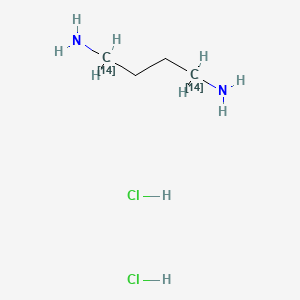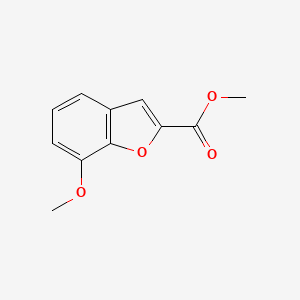
7-Méthoxy-1-benzofuran-2-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 7-methoxy-1-benzofuran-2-carboxylate” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .Applications De Recherche Scientifique
Activité Antitumorale
Les dérivés du benzofurane, y compris le 7-méthoxy-1-benzofuran-2-carboxylate de méthyle, ont été identifiés comme possédant des propriétés antitumorales significatives. Des recherches indiquent que certains benzofuranes substitués présentent des activités anticancéreuses spectaculaires, certains composés montrant des effets inhibiteurs substantiels de la croissance cellulaire sur diverses lignées cellulaires cancéreuses .
Propriétés Antibactériennes
La polyvalence structurelle du benzofurane permet le développement de composés ayant une activité antibactérienne puissante. Les substituants sur le noyau du benzofurane, tels que les halogènes et les groupes nitro, améliorent cette activité, faisant de ces dérivés des candidats prometteurs pour de nouveaux agents antibactériens .
Effets Antioxydants
Les composés du benzofurane sont connus pour leurs capacités antioxydantes. Cette propriété est cruciale dans l'industrie pharmaceutique, car le stress oxydatif est une voie courante pour de nombreuses maladies chroniques. Les effets antioxydants des benzofuranes peuvent être exploités dans le développement de traitements pour les affections causées par les dommages oxydatifs .
Applications Antivirales
Le potentiel antiviral des dérivés du benzofurane est un autre domaine d'intérêt majeur. Par exemple, certains composés du benzofurane ont démontré une activité contre le virus de l'hépatite C, suggérant leur utilisation comme médicaments thérapeutiques efficaces pour traiter cette maladie .
Synthèse de Systèmes Complexes de Benzofurane
Les progrès récents en chimie synthétique ont conduit à de nouvelles méthodes de construction de cycles de benzofurane. Ces méthodes, telles que les cascades de cyclisation radicalaires libres et le tunnel quantique des protons, permettent la synthèse à haut rendement de systèmes complexes de benzofurane, qui sont précieux en chimie médicinale .
Propriétés Optiques et Électroniques
Les dérivés du benzofurane présentent également des propriétés optiques et électroniques intéressantes, ce qui les rend adaptés à des applications allant des semi-conducteurs aux capteurs biologiques. Des études détaillées ont été menées sur les caractéristiques spectrales ultraviolettes, les bords de bande d'absorption, les bandes interdites optiques, les indices de réfraction et la conductivité électrique de ces composés .
Orientations Futures
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “Methyl 7-methoxy-1-benzofuran-2-carboxylate” and similar compounds could have potential future applications in drug discovery and development.
Analyse Biochimique
Biochemical Properties
Methyl 7-methoxy-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These interactions suggest that Methyl 7-methoxy-1-benzofuran-2-carboxylate may have similar effects, potentially interacting with ion channels and other proteins involved in cardiac function.
Cellular Effects
Methyl 7-methoxy-1-benzofuran-2-carboxylate influences various cellular processes and cell types. Benzofuran compounds have been reported to exhibit strong anti-tumor activities, suggesting that Methyl 7-methoxy-1-benzofuran-2-carboxylate may affect cell signaling pathways, gene expression, and cellular metabolism . These effects could lead to alterations in cell proliferation, apoptosis, and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of Methyl 7-methoxy-1-benzofuran-2-carboxylate involves its interactions with biomolecules at the molecular level. Benzofuran derivatives are known to act as enzyme inhibitors or activators, and they may bind to specific proteins or nucleic acids . For example, some benzofuran compounds have been shown to inhibit enzymes involved in microbial resistance, suggesting that Methyl 7-methoxy-1-benzofuran-2-carboxylate may exert its effects through similar mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 7-methoxy-1-benzofuran-2-carboxylate may change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies on benzofuran derivatives have shown that these compounds can maintain their biological activities over extended periods, although specific data on Methyl 7-methoxy-1-benzofuran-2-carboxylate are limited .
Dosage Effects in Animal Models
The effects of Methyl 7-methoxy-1-benzofuran-2-carboxylate vary with different dosages in animal models. Benzofuran derivatives have been studied for their dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
Methyl 7-methoxy-1-benzofuran-2-carboxylate is involved in various metabolic pathways. Benzofuran compounds are metabolized by enzymes such as cytochrome P450, which play a crucial role in their biotransformation . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of Methyl 7-methoxy-1-benzofuran-2-carboxylate within cells and tissues are critical for its biological activity. Benzofuran derivatives are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes . Understanding these interactions can provide insights into the compound’s localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of Methyl 7-methoxy-1-benzofuran-2-carboxylate can influence its activity and function. Benzofuran compounds may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
methyl 7-methoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-8-5-3-4-7-6-9(11(12)14-2)15-10(7)8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRJHZIXAVRXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



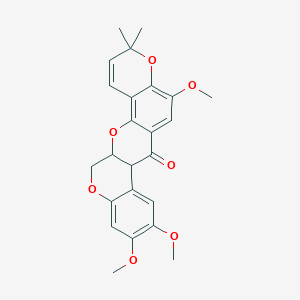
![(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1643098.png)
